3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one
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Description
3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C21H12Cl2F3NO2 and its molecular weight is 438.23. The purity is usually 95%.
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Biological Activity
The compound 3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one , a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article aims to compile and analyze the biological activity of this specific chalcone derivative based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H14Cl2F3N with a molecular weight of 392.22 g/mol. The structural features that contribute to its biological activity include the presence of a chlorophenyl group and a trifluoromethyl-pyridine moiety.
Antiviral Activity
Research indicates that chalcone derivatives exhibit significant antiviral properties. A study explored the antiviral effects of various chalcones, demonstrating that certain derivatives possess activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) with effective concentrations (EC50) lower than established antiviral agents like ribavirin . Specifically, derivatives similar to the compound have shown promising results in inhibiting viral replication.
Anticancer Activity
Several studies have reported the anticancer potential of chalcone derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, revealing IC50 values indicative of their potency:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 0.43 |
Metochalcone | HCT116 | 4.93 |
Other Chalcone Derivatives | Various | 2.7 - 5.04 |
The compound demonstrated significant antiproliferative activity, effectively inducing apoptosis in cancer cells while sparing normal cells . Mechanistic studies revealed that it may affect cell cycle regulation and enhance reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and apoptosis .
Case Studies
- Chalcone Derivatives Against Cancer : A comparative study on chalcone derivatives showed that compounds structurally related to our target compound exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 1.5 µM to 4.76 µM .
- Inhibition of Viral Replication : In another study, a series of chalcone derivatives were evaluated for their efficacy against influenza A virus. The results indicated that specific structural modifications significantly enhanced their antiviral activity .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2F3NO2/c22-16-6-1-13(2-7-16)3-10-19(28)14-4-8-17(9-5-14)29-20-18(23)11-15(12-27-20)21(24,25)26/h1-12H/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXBJIIEUWCKJE-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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